molecular formula C19H25NO3 B1385612 N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline CAS No. 1040687-12-4

N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline

Cat. No.: B1385612
CAS No.: 1040687-12-4
M. Wt: 315.4 g/mol
InChI Key: VQIRNTDXGQZEDW-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxybenzyl group and an ethoxyethoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline typically involves the following steps:

    Formation of the Ethoxybenzyl Intermediate: The starting material, 3-ethoxybenzyl chloride, is reacted with aniline in the presence of a base such as sodium hydroxide to form N-(3-ethoxybenzyl)aniline.

    Introduction of the Ethoxyethoxy Group: The intermediate N-(3-ethoxybenzyl)aniline is then reacted with 2-ethoxyethanol in the presence of a catalyst such as sulfuric acid to introduce the ethoxyethoxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl and ethoxyethoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline can be compared with other similar compounds, such as:

    N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline: This compound has a hexyloxy group instead of an ethoxyethoxy group, which may result in different physicochemical properties and biological activities.

    N-(3-Ethoxybenzyl)-4-(2-methoxyethoxy)aniline: The presence of a methoxyethoxy group instead of an ethoxyethoxy group can influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

4-(2-ethoxyethoxy)-N-[(3-ethoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-21-12-13-23-18-10-8-17(9-11-18)20-15-16-6-5-7-19(14-16)22-4-2/h5-11,14,20H,3-4,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIRNTDXGQZEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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